Tert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
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Overview
Description
Tert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . This compound is known for its unique spirocyclic structure, which includes an oxa-diazaspiro ring system. It is primarily used as a versatile small molecule scaffold in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of 1-benzyl-4-piperidone as a starting material, which undergoes a series of reactions including cyclization and esterification to form the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into various binding sites, potentially modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
- Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride
Uniqueness
Tert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxa and diaza functionalities. This combination provides distinct chemical properties and reactivity, making it a valuable scaffold in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-11-9-15-10-14(18-11)5-7-16(8-6-14)12(17)19-13(2,3)4/h11,15H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOSKYFWKLAVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2(O1)CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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